AChE Inhibitor Building Block Performance: Derivatives of 3-Amino-5,6-dimethoxyindan-1-one Achieve Potency Within 3-Fold of Donepezil
When 5,6-dimethoxy-3-aminoindan-1-one (compound 66) was used as the universal scaffold for constructing 64 indanone and thiaindanone derivatives, the most potent compound (60) achieved an IC₅₀ of 0.06 μM against electric eel AChE, placing it within the same order of magnitude as the clinical drug donepezil (IC₅₀ = 0.02 μM) [1]. Eleven derivatives overall inhibited AChE in the submicromolar range [1]. This contrasts sharply with 5,6-dimethoxy-1-indanone, which lacks the 3-amino attachment point and cannot directly yield this class of N-substituted analogs; its condensation chemistry at C-2 produces structurally distinct products with different SAR profiles [1].
| Evidence Dimension | In vitro AChE inhibitory potency of the most active derivative prepared from the 3-amino scaffold |
|---|---|
| Target Compound Data | Compound 60 (derived from 5,6-dimethoxy-3-aminoindan-1-one): IC₅₀ = 0.06 μM against electric eel AChE [1] |
| Comparator Or Baseline | Donepezil: IC₅₀ = 0.02 μM against electric eel AChE (same assay conditions) [1] |
| Quantified Difference | 3-fold lower potency than donepezil; submicromolar range retained |
| Conditions | Ellman spectrophotometric method; electric eel AChE (Type III, Sigma); 0.2 M phosphate buffer pH 7.4; acetylthiocholine iodide substrate [1] |
Why This Matters
Confirms that the 3-amino-5,6-dimethoxyindan-1-one scaffold is a validated entry point for generating nanomolar-range AChE inhibitors, making it a high-priority procurement item for CNS drug discovery programs targeting Alzheimer's disease.
- [1] Scialdone, P.; Dallemagne, P.; Rault, S.; et al. Synthesis and biological evaluation as AChE inhibitors of new indanones and thiaindanones related to donepezil. Eur. J. Med. Chem. 2005, 40, 1222-1233. DOI: 10.1016/j.ejmech.2005.04.014. View Source
